molecular formula C10H23O4P B13764644 1-Propylheptyl dihydrogen phosphate CAS No. 68110-00-9

1-Propylheptyl dihydrogen phosphate

Cat. No.: B13764644
CAS No.: 68110-00-9
M. Wt: 238.26 g/mol
InChI Key: VEUUGZQJNGFYBU-UHFFFAOYSA-N
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Description

1-Propylheptyl dihydrogen phosphate is an organophosphate compound characterized by a branched alkyl chain (1-propylheptyl group) esterified to a dihydrogen phosphate moiety. Its structure combines a hydrophobic 10-carbon chain (with a propyl branch) and a hydrophilic phosphate group, making it amphiphilic. The branched alkyl chain likely enhances its solubility in organic solvents compared to linear-chain analogs, a property inferred from general trends in alkyl phosphate behavior .

Its stability and reactivity would depend on the steric effects of the branched chain and the acidity of the phosphate group.

Properties

CAS No.

68110-00-9

Molecular Formula

C10H23O4P

Molecular Weight

238.26 g/mol

IUPAC Name

decan-4-yl dihydrogen phosphate

InChI

InChI=1S/C10H23O4P/c1-3-5-6-7-9-10(8-4-2)14-15(11,12)13/h10H,3-9H2,1-2H3,(H2,11,12,13)

InChI Key

VEUUGZQJNGFYBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC)OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylheptyl dihydrogen phosphate can be synthesized through the esterification of phosphoric acid with 1-propylheptanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1-Propylheptyl dihydrogen phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Propylheptyl dihydrogen phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-propylheptyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a phosphate donor or acceptor, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Dihydrogen Phosphate Derivatives

Compound Key Feature Application Domain Reference
This compound Branched C10 alkyl chain Surfactants, organic-phase systems (inferred)
Lithium dihydrogen phosphate High ionic conductivity Battery electrolytes
Pyridoxal 5-(dihydrogen phosphate) Bioactive (Vitamin B6 derivative) Enzymatic cofactor
Macrocyclic receptor-bound phosphate logβ12 = 10.51 (selective binding) Anion sensing

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